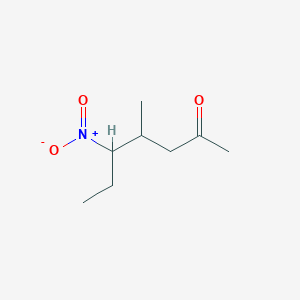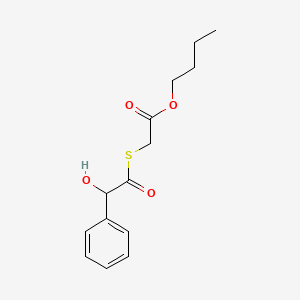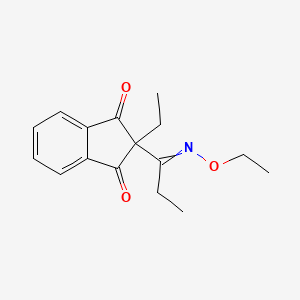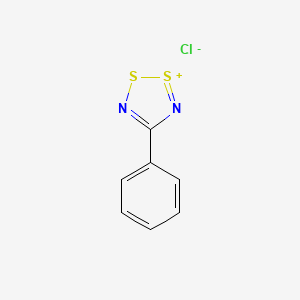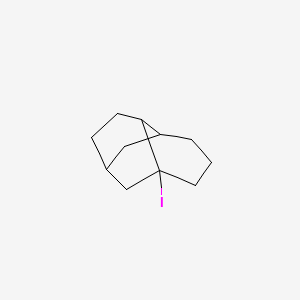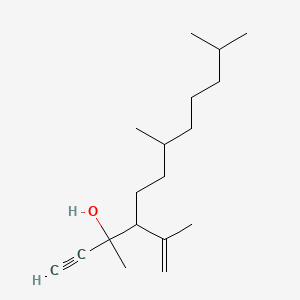
Cyclohexanethione, 2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanethione, 2,2,6,6-tetramethyl- is a chemical compound with the molecular formula C10H18S. It is characterized by a cyclohexane ring with four methyl groups at the 2, 2, 6, and 6 positions, and a thione group (C=S) attached to the ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanethione, 2,2,6,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sulfur and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as dimethylformamide (DMF), and is conducted at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
In an industrial setting, the production of cyclohexanethione, 2,2,6,6-tetramethyl- often involves large-scale batch reactors where the reactants are combined and heated under pressure. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanethione, 2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.
Substitution: The methyl groups and the thione group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanethione, 2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of cyclohexanethione, 2,2,6,6-tetramethyl- involves its interaction with molecular targets through its thione group. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: Similar in structure but lacks the thione group.
Cyclohexanethiol: Contains a thiol group instead of a thione group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in having multiple methyl groups but differs in the functional groups attached to the ring.
Uniqueness
Cyclohexanethione, 2,2,6,6-tetramethyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63702-84-1 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 |
InChI-Schlüssel |
IQZAPJNDQCJAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
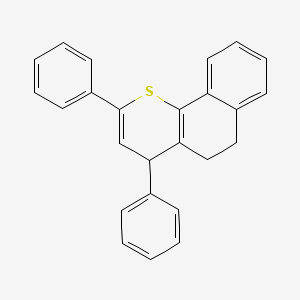
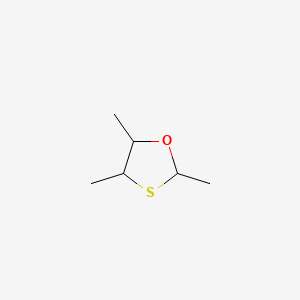
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)

![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
